molecular formula C13H17ClF2NO5P B2436829 Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate CAS No. 138777-22-7

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate

Cat. No. B2436829
CAS RN: 138777-22-7
M. Wt: 371.7
InChI Key: FNXGJJRLYQJCQF-GFCCVEGCSA-N
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Description

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate, also known as Sarin, is a highly toxic nerve agent that was first synthesized in Germany in 1938. Sarin is a colorless and odorless liquid that can be easily absorbed through the skin, eyes, and respiratory system, making it a potent chemical weapon.

Mechanism of Action

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and leading to symptoms such as convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate exposure can cause a range of biochemical and physiological effects, including miosis (constriction of the pupils), respiratory distress, muscle twitching, convulsions, and respiratory failure. In severe cases, exposure to Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate can lead to death within minutes.

Advantages and Limitations for Lab Experiments

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate has been used in laboratory experiments to study the mechanism of action of nerve agents and to develop antidotes and protective measures against chemical warfare agents. However, due to its highly toxic nature, the use of Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate in laboratory experiments is limited and requires strict safety precautions.

Future Directions

Future research on Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate and other nerve agents will focus on developing more effective antidotes and protective measures against chemical warfare agents. This may involve the development of new drugs that can counteract the effects of nerve agents, as well as the development of new protective gear and decontamination methods for military personnel and civilians. Additionally, research will continue to explore the long-term health effects of exposure to nerve agents and to develop treatments for individuals who have been exposed to these toxic compounds.
In conclusion, Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate is a highly toxic nerve agent that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and a range of biochemical and physiological effects. While Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate has been used in laboratory experiments to study nerve agents and develop antidotes and protective measures, its highly toxic nature limits its use and requires strict safety precautions. Future research will focus on developing more effective antidotes and protective measures against chemical warfare agents, as well as exploring the long-term health effects of exposure to nerve agents.

Synthesis Methods

The synthesis of Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate involves the reaction of diethyl phosphorochloridate with fluorine and 4-chloroaniline in the presence of a catalyst. The resulting product is then treated with nitric acid to form Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate.

Scientific Research Applications

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate has been extensively studied in scientific research due to its potent toxic effects. It has been used as a model compound to study the mechanism of action of nerve agents and to develop antidotes and protective measures against chemical warfare agents.

properties

IUPAC Name

1-chloro-4-[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClF2NO5P/c1-3-21-23(20,22-4-2)13(15,16)12(9-17(18)19)10-5-7-11(14)8-6-10/h5-8,12H,3-4,9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGJJRLYQJCQF-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=C(C=C1)Cl)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)Cl)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF2NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate

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